(Z)-Dec-5-ene-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Dec-5-ene-4,7-dione: is an organic compound characterized by a ten-carbon chain with a double bond between the fifth and sixth carbon atoms and two ketone groups at the fourth and seventh positions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method to synthesize (Z)-Dec-5-ene-4,7-dione involves an aldol condensation reaction between two smaller aldehyde or ketone molecules. This reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired (Z)-isomer.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. This method allows for precise control over the double bond’s position and configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation or Wittig reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-Dec-5-ene-4,7-dione can undergo oxidation reactions, where the double bond or the ketone groups are further oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols or the double bond to a single bond. Typical reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. This can be achieved using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents), or nucleophiles (amines, thiols).
Major Products:
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, organometallic derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-Dec-5-ene-4,7-dione serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of specific products with high selectivity.
Biology and Medicine:
Drug Development: Research into this compound has explored its potential as a precursor for developing new drugs with anti-inflammatory or anticancer properties.
Biochemical Studies: The compound’s reactivity makes it a useful tool for studying enzyme-catalyzed reactions and metabolic pathways.
Industry:
Polymer Production: this compound can be used in the production of specialty polymers with unique mechanical and chemical properties.
Fragrance and Flavor Industry: The compound’s structural features make it a valuable ingredient in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism by which (Z)-Dec-5-ene-4,7-dione exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, altering their activity and influencing metabolic pathways. For example, in drug development, this compound derivatives may inhibit specific enzymes involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
(E)-Dec-5-ene-4,7-dione: The (E)-isomer of Dec-5-ene-4,7-dione has a different spatial arrangement of the double bond, leading to distinct chemical and physical properties.
Decane-4,7-dione: Lacks the double bond, resulting in different reactivity and applications.
Hex-5-ene-2,4-dione: A shorter chain analogue with similar functional groups but different reactivity due to the shorter carbon chain.
Uniqueness:
Structural Configuration: The (Z)-configuration of the double bond in (Z)-Dec-5-ene-4,7-dione imparts unique reactivity and selectivity in chemical reactions.
Versatility: The presence of both a double bond and two ketone groups allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(Z)-dec-5-ene-4,7-dione |
InChI |
InChI=1S/C10H16O2/c1-3-5-9(11)7-8-10(12)6-4-2/h7-8H,3-6H2,1-2H3/b8-7- |
InChI Key |
OLYFJHTYMIDQGR-FPLPWBNLSA-N |
Isomeric SMILES |
CCCC(=O)/C=C\C(=O)CCC |
Canonical SMILES |
CCCC(=O)C=CC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.